
Technical Profile: 2-Chlorophenyl 2-
iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Chlorophenyl 2-iodobenzoate

Cat. No.: B321526 Get Quote

CAS Number: 496033-88-6 Synonyms: 2-Iodobenzoic acid 2-chlorophenyl ester; (2-

Chlorophenyl) o-iodobenzoate Molecular Formula: C₁₃H₈ClIO₂ Molecular Weight: 358.56 g/mol

Executive Summary: The Orthogonal Linker
2-Chlorophenyl 2-iodobenzoate represents a specialized class of dihalogenated aryl esters

utilized primarily as high-precision intermediates in medicinal chemistry and materials science.

Its structural value lies in the electronic and kinetic orthogonality of its two halogen

substituents: the highly reactive aryl iodide (Ar-I) on the benzoyl ring and the more robust aryl

chloride (Ar-Cl) on the phenolic ring.

For drug development professionals, this molecule serves as a "molecular pivot." It allows for

sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where the iodine atom

can be selectively functionalized under mild conditions without disturbing the chlorine atom.

The chlorine moiety remains available for subsequent transformations or as a lipophilic

bioisostere in final drug candidates.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]
The following data aggregates calculated and literature-proxy values for the specific CAS

496033-88-6.
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Property Value Notes

SMILES Clc1ccccc1OC(=O)c2ccccc2I Definitive structural identifier

InChI Key
MVIVDSWUOGNODP-

UHFFFAOYSA-N
Standardized hash

Appearance
White to Off-white Crystalline

Solid

Predicted based on diaryl ester

analogs

Melting Point 72–76 °C Predicted range (approximate)

Boiling Point 415.0 ± 30.0 °C Calculated at 760 mmHg

LogP 4.62
Highly Lipophilic; requires non-

polar solvents

Density 1.8 ± 0.1 g/cm³
High density due to Iodine

content

Solubility
DCM, THF, Toluene, Ethyl

Acetate
Insoluble in water

Synthesis Protocol: Esterification via Acyl Chloride
Objective: Synthesize 2-chlorophenyl 2-iodobenzoate with >95% purity using a nucleophilic

acyl substitution. Scale: 10 mmol basis.

Reagents & Materials[1][4][5][6][7][8][9][10]
Precursor A: 2-Iodobenzoyl chloride [CAS: 609-67-6] (2.66 g, 10 mmol)

Precursor B: 2-Chlorophenol [CAS: 95-57-8] (1.28 g, 10 mmol)

Base: Triethylamine (Et₃N) or Pyridine (1.5 equiv, 15 mmol)

Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 equiv)

Step-by-Step Methodology
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Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar

and purge with Nitrogen (N₂) or Argon.

Solubilization: Dissolve 2-Chlorophenol (1.28 g) in 40 mL of anhydrous DCM. Add

Triethylamine (2.1 mL) and cool the solution to 0°C using an ice bath.

Addition: Dissolve 2-Iodobenzoyl chloride (2.66 g) in 10 mL DCM. Add this solution dropwise

to the phenol mixture over 15 minutes to control the exotherm.

Mechanistic Note: The base neutralizes the HCl by-product, driving the equilibrium

forward.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir

for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1).

Quench & Workup:

Quench with 20 mL saturated NaHCO₃ solution.

Extract the organic layer. Wash sequentially with 1M HCl (to remove excess amine), water,

and brine.

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography

(Silica Gel, 0-10% EtOAc in Hexane).

Reaction Pathway Visualization
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Figure 1: Synthetic pathway for the esterification of 2-chlorophenyl 2-iodobenzoate.

Core Application: Chemoselective Cross-Coupling
The defining feature of this molecule is the reactivity gap between the C-I and C-Cl bonds. This

allows researchers to build complex "scaffold" molecules in a stepwise fashion.

The Reactivity Hierarchy
C-I Bond (High Reactivity): Oxidative addition with Pd(0) occurs rapidly at room temperature

or mild heating (40-60°C).

Ester Linkage (Medium Reactivity): Susceptible to hydrolysis or transesterification if

conditions are too basic.

C-Cl Bond (Low Reactivity): Requires specialized ligands (e.g., Buchwald phosphines) and

higher temperatures (>80-100°C) to activate.

Protocol: Site-Selective Suzuki Coupling
Target: Functionalize the benzoyl ring only, retaining the chlorophenol moiety.

Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos.

Coupling Partner: Aryl Boronic Acid (1.1 equiv).
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Base: K₂CO₃ (2.0 equiv) or CsF (anhydrous conditions to protect ester).

Solvent: Toluene or DME (avoid alcohols to prevent transesterification).

Temperature: 60°C.

Result: The boronic acid couples exclusively at the Iodine position. The Chlorine remains

intact for a "Second Stage" modification.

Application Workflow Diagram
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Figure 2: Chemoselective functionalization strategy leveraging the reactivity difference between

Iodine and Chlorine.

Secondary Application: Xanthone Precursor
While less direct than the "Grover, Shah, and Shah" reaction, this ester can serve as a

precursor for Xanthones (tricyclic dibenzo-γ-pyrones) via intramolecular cyclization.

Mechanism: Intramolecular Ullmann-type biaryl ether synthesis is not applicable here (ether

bond exists). Instead, an intramolecular biaryl coupling (C-C bond formation) is required to

close the ring.

Reagent: Pd(OAc)₂ + Oxidant (for oxidative coupling) or direct radical cyclization.

Utility: Xanthones are privileged scaffolds in oncology (DNA intercalation) and cardiology.

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.[1]

Storage: Store at 2–8°C, protected from light (Iodine-carbon bonds can be photolabile).

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References
ChemBK. (n.d.). 2-chlorophenyl 2-iodobenzoate - CAS 496033-88-6. Retrieved from [Link]

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of

Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

Sousa, M. E., & Pinto, M. M. (2005).[2] Synthesis of xanthones: an overview. Current

Medicinal Chemistry, 12(21), 2447–2479.[2] [Link]

Sperry, J. B., & Wright, D. L. (2005). The application of Buchwald-Hartwig amination to the
synthesis of xanthones. Current Opinion in Drug Discovery & Development.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.mdpi.com/2673-6918/5/3/24
https://www.benchchem.com/product/b321526?utm_src=pdf-body
https://www.chembk.com/en/chem/2-chlorophenyl%202-iodobenzoate
https://pubs.acs.org/doi/10.1021/cr990305y
https://pubmed.ncbi.nlm.nih.gov/16250872/
https://pubmed.ncbi.nlm.nih.gov/16250872/
https://pubmed.ncbi.nlm.nih.gov/16250872/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b321526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Profile: 2-Chlorophenyl 2-iodobenzoate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b321526#cas-number-for-2-chlorophenyl-2-
iodobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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